
14-Dihydroxycornestin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-dihydroxycornestin is a cyclic dicarboxylic anhydride that is 5,6,7,8,9,10-hexahydro-1H-cyclonona[c]furan-1,3(4H)-dione substituted by an ethylidene group at position 9, hydroxy groups at position 5 and 8, a propyl group at position 4 and an oxo group at position 6. It has a role as a metabolite and a herbicide. It is a cyclic dicarboxylic anhydride, an organic heterobicyclic compound and a secondary alpha-hydroxy ketone.
Aplicaciones Científicas De Investigación
Evolutionary Conservation
14-Dihydroxycornestin's relevance can be understood through its association with the 14-3-3 protein family, which plays a critical role in neuronal activity regulation. The evolutionary conservation of these proteins across eukaryotic species underscores their biological importance (Martens, Piosik, & Danen, 1992).
Protein-Binding Studies
The study of protein-binding properties, including the binding of steroids, has applications in various clinical measurements. This research is essential for understanding how compounds like 14-Dihydroxycornestin interact at a molecular level (Murphy, 1967).
Therapeutic Advances
14-Dihydroxycornestin's analogs, such as somatostatin (S-14), have shown promise in treating various conditions, indicating the potential of 14-Dihydroxycornestin in similar applications. These include treatment of acromegaly, gastrointestinal disorders, and certain types of cancer (Moreau & Defeudis, 1987).
Anti-apoptotic Signaling
Research into the 14-3-3 protein family, closely related to 14-Dihydroxycornestin, demonstrates their role in anti-apoptotic signaling and cell survival. This insight is crucial for developing cancer therapies and understanding cellular mechanisms (Masters & Fu, 2001).
Enzyme Activity and Metabolism
The transformation of steroids like testosterone by fungal strains into hydroxy derivatives similar to 14-Dihydroxycornestin shows the potential application of this compound in biochemical transformations (Kolet et al., 2014).
Neuronal Effects and Receptor Interaction
The interaction of compounds like 14-Dihydroxycornestin with receptors and their subsequent effects on neuronal cells is an area of significant research interest, with potential applications in neuropharmacology and the treatment of neurological disorders (Wang, Dichter, & Reisine, 1990).
Bioactive Metabolite Formation
The study of bioactive metabolites like 13,14-Dihydroxy-retinol sheds light on the potential roles of similar compounds, such as 14-Dihydroxycornestin, in cellular metabolism and signaling (Derguini et al., 1995).
Propiedades
Fórmula molecular |
C16H20O6 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1 |
Clave InChI |
ILMHTGUGRLGMCR-LRIVTRFWSA-N |
SMILES isomérico |
CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
SMILES canónico |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Sinónimos |
cornexistin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




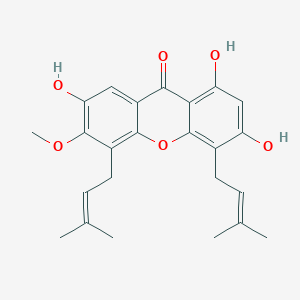
![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)

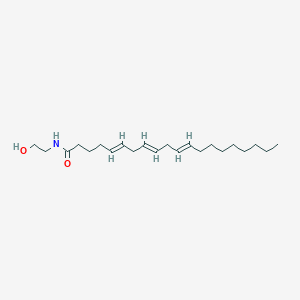
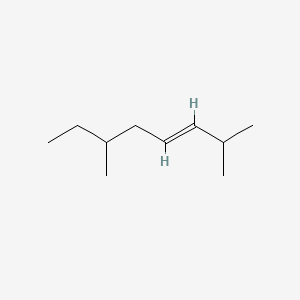
![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)
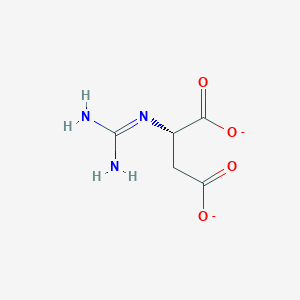
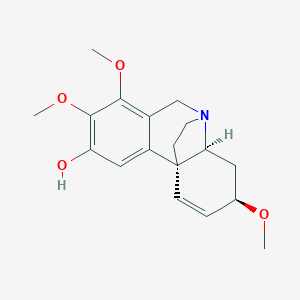

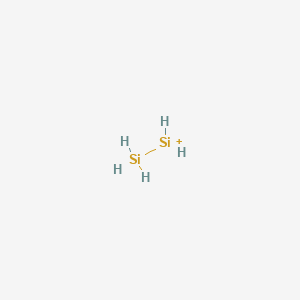
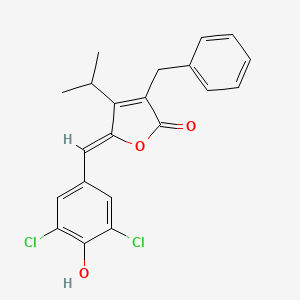
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)